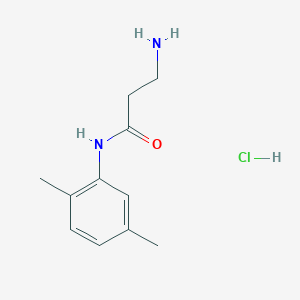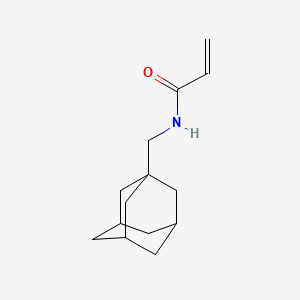![molecular formula C19H20FN5 B2939657 4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile CAS No. 2380142-55-0](/img/structure/B2939657.png)
4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile is a complex organic compound that features a piperazine ring substituted with a fluoropyrimidine and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile typically involves multiple steps, starting with the preparation of the fluoropyrimidine and piperazine intermediates. The key steps include:
Synthesis of 6-Cyclopropyl-5-fluoropyrimidine: This can be achieved through the reaction of appropriate cyclopropyl and fluorine-containing precursors under controlled conditions.
Formation of the Piperazine Intermediate: The piperazine ring is synthesized and then functionalized with the fluoropyrimidine group.
Coupling with Benzonitrile: The final step involves coupling the piperazine intermediate with benzonitrile under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluoropyrimidine and benzonitrile moieties.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, amines, and other nucleophiles or electrophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The piperazine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
- 4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoline
Uniqueness
4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine moiety enhances its potential for biological activity, while the piperazine ring provides structural stability and versatility in chemical reactions.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new therapeutic agents and industrial applications.
Properties
IUPAC Name |
4-[[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5/c20-17-18(16-5-6-16)22-13-23-19(17)25-9-7-24(8-10-25)12-15-3-1-14(11-21)2-4-15/h1-4,13,16H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNJNNNAAPZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N3CCN(CC3)CC4=CC=C(C=C4)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2939574.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dibromophenyl)amino]acetamide](/img/structure/B2939576.png)
![4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2939578.png)
![N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2939579.png)
![2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine](/img/structure/B2939580.png)
![1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2939581.png)
![3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2939582.png)


![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2939585.png)

![2-Amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2939590.png)


